(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
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Description
This compound is a benzofuran derivative with a dichlorophenyl group and a bis(2-methoxyethyl)amino group. Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. They are known for their diverse biological activities . The dichlorophenyl group is a common motif in many pharmaceuticals and pesticides, and the bis(2-methoxyethyl)amino group could potentially impart interesting chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the benzofuran core, the dichlorophenyl group, and the bis(2-methoxyethyl)amino group. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich benzofuran core and the electron-withdrawing dichlorophenyl group. The bis(2-methoxyethyl)amino group could also participate in various reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzofuran core could contribute to its aromaticity and stability, while the dichlorophenyl and bis(2-methoxyethyl)amino groups could influence its polarity and solubility .Future Directions
Mechanism of Action
Mode of Action
The presence of bis(2-methoxyethyl)amino and dichlorophenyl groups in its structure suggests that it might interact with its targets through hydrogen bonding or halogen bonding .
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Based on the compound’s structure, it could potentially influence pathways involving proteins that interact with similar structural motifs .
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed and distributed in the body . The presence of metabolically labile groups such as the methoxyethylamino group suggests that it might undergo metabolic transformations .
Result of Action
The molecular and cellular effects of F3385-2629’s action are currently unknown due to the lack of specific information about its biological targets and mode of action .
Properties
IUPAC Name |
(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(3,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-16-19(26)6-4-15-21(27)20(30-22(15)16)12-14-3-5-17(23)18(24)11-14/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFQFQYCYTXXOD-NDENLUEZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3)Cl)Cl)C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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